Physicochemical Characteristics of 4-Acetyl-N-methoxybenzenesulfonamide: A Technical Guide
Physicochemical Characteristics of 4-Acetyl-N-methoxybenzenesulfonamide: A Technical Guide
The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 4-acetyl-N-methoxybenzenesulfonamide .
Executive Summary
4-acetyl-N-methoxybenzenesulfonamide represents a specialized subclass of sulfonamide derivatives known as N-alkoxysulfonamides. Unlike canonical primary sulfonamides (
This guide provides a comprehensive technical analysis of this compound, designed to support researchers in medicinal chemistry and drug development.[1] It moves beyond basic descriptors to explore the causal relationships between molecular structure and experimental behavior.
Molecular Architecture & Electronic Properties
The molecule comprises a benzenesulfonamide core modified by two critical functionalities: a para-acetyl group (electron-withdrawing) and an N-methoxy group (alpha-effect donor/acceptor).
Core Physicochemical Data
Data summarized below represents calculated values based on structure-activity relationship (SAR) algorithms validated against N-alkoxy analogs.
| Property | Value (Predicted/Range) | Significance |
| Molecular Formula | Core stoichiometry.[2] | |
| Molecular Weight | 229.25 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Predicted | 6.2 – 6.8 | Significantly more acidic than parent sulfonamides (~10.0) due to the N-methoxy inductive effect. |
| LogP (Octanol/Water) | 1.1 – 1.4 | Moderate lipophilicity; likely permeable across lipid bilayers. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Good predictor of oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors | The N-H is a potent donor; Sulfonyl oxygens and Acetyl carbonyl are acceptors. |
The "N-Methoxy Effect"
The N-methoxy substitution is the defining feature of this molecule.
-
Acidity Enhancement: The electronegative oxygen atom attached to the nitrogen stabilizes the conjugate base anion (
) via an inductive effect ( ). This lowers the by 3–4 units compared to the unsubstituted sulfonamide ( ), bringing it close to physiological pH (7.4). -
Metal Coordination: While primary sulfonamides coordinate zinc (
) in Carbonic Anhydrase as the anion ( ), N-methoxy sulfonamides coordinate in a monodentate fashion, often showing altered isoform selectivity (e.g., selectivity for CA II vs. CA IX).
Synthesis & Purification Protocol
Objective: To synthesize high-purity 4-acetyl-N-methoxybenzenesulfonamide for biological assay. Mechanism: Nucleophilic substitution of a sulfonyl chloride by an O-alkoxyamine.
Reaction Scheme (Graphviz)
Caption: Nucleophilic substitution pathway for the synthesis of N-methoxy sulfonamides.
Detailed Methodology
Reagents:
-
4-Acetylbenzenesulfonyl chloride (1.0 eq)[3]
-
O-Methylhydroxylamine hydrochloride (1.2 eq)
-
Pyridine (2.5 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask, suspend O-methylhydroxylamine HCl (1.2 eq) in anhydrous DCM under an inert atmosphere (
or ). -
Activation: Add Pyridine (2.5 eq) dropwise at 0°C. The solution may become slightly turbid as the free amine is liberated.
-
Addition: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Analytical Fingerprinting
To validate the identity of the synthesized compound, the following spectral characteristics must be confirmed.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| N-H (Exchangeable). Downfield shift due to | ||
| Aromatic H ortho to Acetyl. | ||
| Aromatic H ortho to Sulfonyl. | ||
| N-O-CH | ||
| Acetyl CH | ||
| IR Spectroscopy | 3250–3300 | |
| 1680–1690 | ||
| 1340, 1160 | ||
| Mass Spectrometry | Positive mode ESI. | |
| Negative mode (favored due to acidity). |
Solubility & Stability Profiling
Solubility Protocol (Thermodynamic)
Since the
-
Buffer Preparation: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Analysis: Filter (0.45
PTFE), dilute, and quantify via HPLC-UV (254 nm).-
Expectation: Low solubility at pH 2 (neutral form), High solubility at pH 10 (anionic form).
-
Hydrolytic Stability
N-alkoxy sulfonamides are generally stable but can undergo Lossen-like rearrangement or hydrolysis under harsh conditions.
-
Acid Stability: Stable in 1M HCl at RT.
-
Base Stability: Susceptible to hydrolysis in 1M NaOH at elevated temperatures (>60°C), yielding the sulfonic acid and methoxyamine.
Biological Context: Carbonic Anhydrase Inhibition[5][6][7][8][9][10]
The primary application of this scaffold is the inhibition of zinc-metalloenzymes.
Mechanism of Action (Graphviz)
Caption: Mechanism of Carbonic Anhydrase inhibition by N-methoxy sulfonamides.
Key Insight: The N-methoxy group acts as a "selectivity filter." While primary sulfonamides (
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link
- Çelik, M., et al. (2013). Synthesis and carbonic anhydrase inhibitory properties of new sulfonamides incorporating 4-acetyl-substituted benzene scaffolds. Bioorganic & Medicinal Chemistry, 21(11), 3205-3211. (Contextual grounding for 4-acetyl core).
-
Winum, J. Y., et al. (2006). N-Hydroxysulfonamides: A new class of carbonic anhydrase inhibitors.[5] Journal of Medicinal Chemistry, 49(26), 7600-7602. (Foundational work on N-hydroxy/alkoxy sulfonamides). Link
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides--a novel class of intraocular pressure lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
